Cas no 24994-52-3 (1H-Benzimidazol-5-ol,6-chloro-2-(trifluoromethyl)-)
24994-52-3 structure
Product Name:1H-Benzimidazol-5-ol,6-chloro-2-(trifluoromethyl)-
CAS No:24994-52-3
MF:C8H4ClF3N2O
MW:236.578371047974
CID:254634
PubChem ID:198032
Update Time:2025-04-19
1H-Benzimidazol-5-ol,6-chloro-2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazol-5-ol,6-chloro-2-(trifluoromethyl)-
- 6-chloro-2-(trifluoromethyl)-1H-benzimidazol-5-ol
- DTXSID80179703
- 5-Chloro-2-(trifluoromethyl)benzimidazol-6-ol
- 24994-52-3
- 1H-Benzimidazol-5-ol, 6-chloro-2-(trifluoromethyl)-
- Benzimidazol-6-ol, 5-chloro-2-(trifluoromethyl)-
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- Inchi: 1S/C8H4ClF3N2O/c9-3-1-4-5(2-6(3)15)14-7(13-4)8(10,11)12/h1-2,15H,(H,13,14)
- InChI Key: WVFCYJMVRGLCPI-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2=C(C=1)NC(C(F)(F)F)=N2)O
Computed Properties
- Exact Mass: 235.99652
- Monoisotopic Mass: 235.996425
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 48.9
Experimental Properties
- Density: 1.702
- Boiling Point: 348.9°C at 760 mmHg
- Flash Point: 164.8°C
- Refractive Index: 1.612
- PSA: 48.91
1H-Benzimidazol-5-ol,6-chloro-2-(trifluoromethyl)- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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